4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline
Overview
Description
4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds, which are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, linked to an aniline moiety through a diazenyl bridge. Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline typically involves the diazotization of aniline derivatives followed by azo coupling with thiazole derivatives. One common method includes:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with a thiazole derivative in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds like this compound often involves large-scale batch or continuous processes. The key steps include:
Continuous Flow Diazotization: Aniline is continuously fed into a reactor where it reacts with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then continuously mixed with the thiazole derivative in a coupling reactor to produce the azo compound.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Halogenation, nitration, and sulfonation can be carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the dyeing and printing industries due to its vivid color properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline involves its interaction with biological molecules:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline can be compared with other azo compounds and thiazole derivatives:
Similar Compounds: Sulfathiazole (antimicrobial), ritonavir (antiretroviral), abafungin (antifungal), tiazofurin (anticancer).
Uniqueness: The combination of the thiazole ring and the diazenyl group imparts unique chemical and biological properties, making it distinct from other azo compounds and thiazole derivatives.
Properties
IUPAC Name |
4-(1,3-thiazol-2-yldiazenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S/c10-7-1-3-8(4-2-7)12-13-9-11-5-6-14-9/h1-6H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLDBRRDFPYYLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617016 | |
Record name | 4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82855-20-7 | |
Record name | 4-[2-(2-Thiazolyl)diazenyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82855-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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